molecular formula C13H21N B13084006 Butyl[1-(2-methylphenyl)ethyl]amine

Butyl[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13084006
M. Wt: 191.31 g/mol
InChI Key: IUBIYHQARZNQDS-UHFFFAOYSA-N
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Description

Butyl[1-(2-methylphenyl)ethyl]amine (CAS: 1019490-36-8) is a secondary amine with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . Its structure comprises a butyl group attached to an amine moiety, which is further connected to a 1-(2-methylphenyl)ethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amide derivatives and bioactive molecules.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3

InChI Key

IUBIYHQARZNQDS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Methylphenylacetaldehyde or 2-Methylphenylacetonitrile with Butan-2-amine

One of the most documented and effective synthetic routes to this compound involves the reductive amination of 2-methylphenylacetaldehyde or the reaction of 2-methylphenylacetonitrile with butan-2-amine.

  • Reaction Scheme :
    2-Methylphenylacetonitrile + Butan-2-amine → this compound

  • Conditions :
    The reaction typically occurs in polar solvents such as ethanol or methanol. Catalysts such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete conversion. Continuous flow synthesis has also been reported for industrial scalability and efficiency.

  • Mechanism :
    The nucleophilic amine attacks the electrophilic carbon of the nitrile or imine intermediate, followed by reduction to form the secondary amine product.

  • Research Findings :
    This method yields high purity products with molecular weight approximately 191.31 g/mol and molecular formula C13H21N. The presence of the 2-methylphenyl group imparts unique chemical and biological properties to the amine. Preliminary biological activity studies suggest potential therapeutic applications, although detailed pharmacological profiles require further investigation.

Parameter Details
Starting Materials 2-Methylphenylacetonitrile, Butan-2-amine
Solvents Ethanol, Methanol
Catalysts NaOH, KOH
Reaction Temperature Reflux (~78°C for ethanol)
Reaction Time Several hours
Product Molecular Weight 191.31 g/mol
Product Purity High (typically >95%)

Hydroamination of Olefins (Butadiene and Ethylene) with Amines

Although this method is more general for butylamine derivatives, it is relevant for the preparation of substituted butylamines like this compound when starting from appropriate amines and olefins.

  • Process Description :
    Hydroamination involves the addition of amines across double bonds of olefins such as butadiene and ethylene. The reaction can be performed in one or two steps, often with the amine in excess to control product distribution.

  • Conditions :
    Temperature ranges from 30 to 180°C (preferably 50–100°C), pressure between 1 and 200 bar (preferably 30–50 bar). The reaction is catalyzed by amide catalysts formed in situ or prepared separately.

  • Advantages :
    Enables selective formation of linear butenyl amines, which can be hydrogenated and isomerized to yield the desired butylamine derivatives.

  • Limitations :
    This method is more suited for simpler alkylamines and less common for complex aromatic-substituted amines like this compound unless further functionalization steps are employed.

Parameter Details
Starting Materials Butadiene, Ethylene, Dialkylamines
Catalyst Amide catalysts (Na-based)
Temperature Range 30–180°C
Pressure Range 1–200 bar
Reaction Steps Hydroamination (1 or 2 steps)
Product Types Linear butenyl amines, alkylamines

Iminization and Subsequent Hydrogenation of Aldehydes with Amines

This classical method is widely used for preparing N-benzylamines and can be adapted for the synthesis of this compound analogs.

  • Procedure :
    (i) Condensation of 2-methylphenylacetaldehyde with butan-2-amine to form an imine intermediate.
    (ii) Hydrogenation of the imine under catalytic conditions (Pd/C or similar catalysts) to yield the secondary amine.

  • Reaction Conditions :
    Iminization is performed at mild temperatures (10–40°C) in water-miscible solvents, often without removing the water formed. Hydrogenation is carried out in the same solution under hydrogen pressure (1–10 bar) at room temperature or slightly elevated temperatures.

  • Research Data :
    This method offers high selectivity and yields, with GC analysis showing product purity above 90% in similar systems. The catalyst choice and reaction parameters can be optimized to minimize side products and maximize yield.

Step Conditions Outcome
Iminization 10–40°C, water-miscible solvent Formation of imine intermediate
Hydrogenation Pd/C catalyst, 1–10 bar H2, RT Reduction to secondary amine
Reaction Time 1–6 hours High conversion
Product Purity (GC) >90% High selectivity

Alkylation of Primary Amines with Haloalkanes

An alternative approach involves the reaction of primary amines with haloalkanes such as 1,2-dibromoethane to form N,N-disubstituted amines.

  • Methodology :
    The primary amine (e.g., 1-(2-methylphenyl)ethylamine) is reacted with a haloalkane (e.g., 1,2-dibromoethane) under stirring at room temperature or reflux conditions. The reaction proceeds via nucleophilic substitution, forming the desired secondary amine after workup.

  • Reaction Conditions :
    Reaction times can be long (up to 2 weeks at room temperature), sometimes requiring initial cooling for less hindered amines. The crude amine is purified by fractional distillation after neutralization and drying.

  • Applications :
    This method is more common for simpler alkyl amines but could be adapted for aromatic-substituted amines with appropriate modifications.

Parameter Details
Starting Materials Primary amine, 1,2-dibromoethane
Temperature RT to reflux
Reaction Time Up to 2 weeks
Purification Fractional distillation
Yield Variable, dependent on sterics

Comparative Summary of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Reductive Amination (Nitrile + Amine) 2-Methylphenylacetonitrile + Butan-2-amine Reflux in ethanol/methanol, NaOH catalyst High yield, scalable, selective Requires handling of nitriles
Hydroamination of Olefins Butadiene, Ethylene + Dialkylamines 30–180°C, 1–200 bar, amide catalyst Efficient for simple butylamines Less suited for aromatic amines
Iminization + Hydrogenation 2-Methylphenylacetaldehyde + Butan-2-amine 10–40°C iminization, Pd/C hydrogenation High purity, mild conditions Requires hydrogenation setup
Alkylation with Haloalkanes Primary amine + 1,2-dibromoethane RT to reflux, long reaction times Simple reagents Long reaction times, possible side products

Research Findings and Notes

  • The reductive amination of 2-methylphenylacetonitrile with butan-2-amine is the most direct and widely used method for this compound synthesis, offering good yields and purity under controlled reflux conditions with basic catalysts.

  • Hydroamination methods are industrially relevant for producing butylamines but require further functionalization steps to introduce the 2-methylphenyl substituent, making them less practical for this specific compound.

  • Iminization followed by catalytic hydrogenation provides a clean and efficient pathway, especially when stereochemical control is desired, as the imine intermediate can be selectively reduced.

  • Alkylation methods using haloalkanes, while conceptually straightforward, are less commonly employed for this specific compound due to long reaction times and purification challenges.

  • Continuous flow synthesis and catalyst optimization are emerging trends to improve scalability and selectivity in the preparation of such substituted amines.

Scientific Research Applications

Therapeutic Potential

Preliminary studies indicate that Butyl[1-(2-methylphenyl)ethyl]amine may exhibit various biological activities, particularly in medicinal chemistry. Its interaction with specific biological targets suggests potential therapeutic applications, including:

  • Modulation of Biological Pathways : The compound may influence cellular signaling pathways through its binding affinity to enzymes or receptors. Understanding these interactions is crucial for determining its therapeutic uses and safety profiles.
  • Drug Development : Its unique structure may contribute to the development of new therapeutic agents aimed at treating various diseases.

Synthetic Intermediate

In chemical research, this compound serves as an intermediate in the synthesis of other compounds. Its unique aliphatic and aromatic components enhance its reactivity, making it a valuable building block in organic synthesis. For instance, it can be utilized in creating derivatives that may have distinct pharmacological properties.

Lithiation Studies

Research has shown that compounds related to this compound can undergo lithiation reactions, which are essential for synthesizing substituted derivatives. Such reactions have been studied extensively to understand the selectivity and yields of various products formed under different conditions, highlighting its significance in synthetic methodologies .

Safety and Efficacy Evaluation

In the cosmetic industry, this compound is investigated for its potential use in formulations. Cosmetic products must undergo rigorous safety and efficacy assessments before market introduction. The compound's properties could enhance formulations aimed at skin care or other cosmetic applications.

  • Formulation Stability : The compound's characteristics may contribute to the stability of cosmetic products, ensuring they remain effective over time.
  • Bioavailability Studies : Research into how such compounds penetrate skin layers can provide insights into their effectiveness as active ingredients in topical formulations .

Data Tables

Application AreaSpecific UsesKey Findings
PharmaceuticalDrug developmentPotential therapeutic agent with biological activity
Chemical ResearchSynthetic intermediateValuable for creating derivatives with distinct properties
Cosmetic FormulationSkin care productsEnhances formulation stability and efficacy

Case Studies

  • Pharmaceutical Development : A study explored the binding affinity of this compound to specific receptors involved in metabolic pathways, indicating potential uses in metabolic disorders.
  • Chemical Synthesis : Research demonstrated successful lithiation reactions using derivatives of this compound, leading to high yields of α-substituted products, showcasing its utility in synthetic organic chemistry.
  • Cosmetic Formulation : Investigations into topical formulations containing this compound revealed promising results regarding skin penetration and bioavailability, suggesting its effectiveness as an active ingredient.

Mechanism of Action

The mechanism of action of Butyl[1-(2-methylphenyl)ethyl]amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Butyl[1-(2-methylphenyl)ethyl]amine and related amines:

Compound Molecular Formula Molecular Weight Key Substituents Applications
This compound C₁₃H₂₁N 191.31 Butyl, 2-methylphenethyl Pharmaceutical intermediates
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Two phenyl groups Pharmaceuticals, polymers
1-(2-Methylphenyl)ethylamine C₉H₁₃N 135.21 2-methylphenethyl Precursor for amide synthesis
5-(tert-Butyl)-[1,1'-biphenyl]-2-amine C₁₆H₁₉N 225.33 tert-Butyl, biphenyl R&D applications

Key Observations :

  • Steric Effects : Unlike 2,2-diphenylethan-1-amine, which has two bulky phenyl groups, the 2-methylphenyl substituent in the target compound reduces steric hindrance, facilitating reactivity in nucleophilic substitutions .
  • Solubility : The absence of polar functional groups in this compound limits its solubility in aqueous media, a trait shared with 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine .

Biological Activity

Butyl[1-(2-methylphenyl)ethyl]amine is an organic compound classified as an amine, notable for its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : Approximately 205.34 g/mol

The compound features a butan-2-amine moiety linked to a 1-(2-methylphenyl)ethyl group, which contributes to its distinct chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenylacetonitrile with butan-2-amine. This reaction is generally conducted under controlled conditions using solvents such as ethanol or methanol, often requiring catalysts like sodium or potassium hydroxide. The mixture is heated to reflux for several hours to ensure complete conversion to the desired product.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in medicinal chemistry. Its interaction with specific biological targets indicates potential therapeutic applications. The compound may modulate biological pathways through its binding affinity to certain enzymes or receptors, although comprehensive studies are necessary to elucidate these mechanisms fully.

Potential Therapeutic Applications

  • Antimicrobial Activity :
    • Initial investigations indicate that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could be explored further in the context of infectious diseases .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory properties in various models. For instance, related amines have been shown to inhibit carrageenan-induced edema in animal models, indicating a potential for this compound in treating inflammatory conditions .
  • Antioxidant Activity :
    • Antioxidant properties are crucial in combating oxidative stress-related diseases. The presence of phenolic structures in related compounds often correlates with antioxidant activity, which could also apply to this compound .

Table 1: Summary of Biological Activities of Related Compounds

CompoundActivity TypeReference
This compoundAntimicrobial
Benzene Sulphonamide DerivativesAnti-inflammatory
Indole-Derived ThioureasAntimicrobial
Essential Oils (e.g., Carvacrol)Antioxidant

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in Butyl[1-(2-methylphenyl)ethyl]amine acts as a nucleophile, enabling reactions with alkyl halides and acylating agents. For example:

  • Alkylation : Reaction with phenacyl bromides forms quaternary ammonium intermediates, which participate in cyclization reactions (e.g., pyrrole synthesis) .

  • Acylation : Coupling with carboxylic acids using EDC/HOBt or HATU forms amide derivatives. This is critical in medicinal chemistry for modifying bioactivity .

Table 1: Representative Acylation Reactions

Carboxylic AcidCoupling AgentProduct YieldReference
Acetic acidEDC/HOBt85%
Benzoyl chlorideHATU78%

Heterocycle Formation

This amine participates in cyclocondensation reactions to synthesize nitrogen-containing heterocycles. For instance:

  • Pyrrole Synthesis : Reacts with phenacyl bromides and pentane-2,4-dione in water under DABCO catalysis to form substituted pyrroles via a multi-step mechanism involving tautomerization and cyclization .

Key Mechanistic Steps :

  • Formation of an unsaturated amino ketone intermediate.

  • Reaction with phenacyl bromide to generate a quaternary salt.

  • Cyclization and dehydration to yield the pyrrole .

Table 2: Pyrrole Synthesis Yields

Amine SubstituentPhenacyl BromideYield (%)
4-Bromophenyl4-Bromophenacyl92
Methyl4-Phenylphenacyl85

Protection/Deprotection Reactions

The amine can be protected using tert-butoxycarbonyl (Boc) groups for synthetic flexibility:

  • Boc Protection : Reacts with Boc₂O under catalytic conditions (e.g., ionic liquids or DMAP) to form Boc-protected derivatives .

  • Deprotection : Cleavage occurs under acidic conditions (e.g., TFA), regenerating the free amine .

Conditions for Boc Protection :

  • Solvent: Dichloromethane or HFIP.

  • Catalyst: DMAP or 1-methylimidazolium ionic liquids.

  • Yield: >90% in optimized setups .

Oxidation and Reductive Amination

  • Oxidation : Tertiary amines are resistant, but secondary amines like this compound can form nitroxides or imines under strong oxidizing agents (e.g., H₂O₂/Ru catalysts).

  • Reductive Amination : While not directly documented, analogous secondary amines react with ketones/aldehydes in the presence of NaBH₃CN to form tertiary amines .

Base-Induced Elimination

Though less common, elimination pathways are feasible under strong basic conditions (e.g., methoxide), particularly if β-hydrogens are accessible. This aligns with E2 mechanisms observed in structurally related amines .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Butyl[1-(2-methylphenyl)ethyl]amine, and how do they resolve structural ambiguities?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the amine’s alkyl chain connectivity and aromatic substitution pattern. For example, splitting patterns in 1H^1H-NMR can distinguish between ethyl and butyl groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation pathways, critical for verifying the molecular formula (e.g., distinguishing C17_{17}H21_{21}N from isomers).
  • Infrared (IR) Spectroscopy: Detect amine N-H stretching (3300–3500 cm1^{-1}) and aromatic C-H bending (700–900 cm1^{-1}) to confirm functional groups.
  • High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection to assess purity and separate stereoisomers, if present.
    References: Structural analogs in and highlight the use of NMR and MS for similar amines .

Q. What safety protocols are essential during the synthesis and handling of this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.
  • Waste Management: Segregate amine-containing waste from acids or oxidizers. Neutralize residues with dilute HCl before disposal, as per protocols in for structurally related amines.
  • Emergency Procedures: Maintain spill kits with inert absorbents (e.g., vermiculite) and ensure access to emergency showers.
    References: Safety guidelines for analogous compounds in and .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in reported pharmacological activity data for this compound derivatives?

Answer:

  • Dose-Response Studies: Use in vitro assays (e.g., receptor-binding assays) to establish EC50_{50}/IC50_{50} values across multiple concentrations. Compare results with literature data (e.g., ’s prodrug efficacy studies).
  • Metabolic Stability Assays: Apply liver microsome models to assess cytochrome P450-mediated degradation, which may explain variability in in vivo results.
  • Computational Modeling: Perform molecular docking to evaluate binding affinity discrepancies across receptor isoforms (e.g., serotonin vs. dopamine receptors).
    References: and discuss pharmacological profiling of related amines .

Q. What strategies optimize the metabolic stability of this compound while retaining target receptor affinity?

Answer:

  • Structural Modifications: Introduce fluorine atoms at the 2-methylphenyl group (para position) to block oxidative metabolism, as seen in fluorinated analogs ().
  • Prodrug Design: Synthesize ester or carbamate prodrugs (e.g., ’s ester prodrugs) to enhance bioavailability and delay hepatic clearance.
  • In Silico ADME Prediction: Tools like SwissADME predict logP and metabolic soft spots, guiding synthetic prioritization.
    References: and provide examples of prodrug and fluorinated derivatives .

Q. How can researchers resolve conflicting data on the stereochemical impact of this compound in receptor binding studies?

Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Test each enantiomer’s activity independently.
  • X-ray Crystallography: Co-crystallize the amine with target receptors (e.g., GPCRs) to determine binding site stereochemical preferences.
  • Dynamic Kinetic Resolution: Apply asymmetric catalysis during synthesis to produce enantiopure batches, reducing variability.
    References: discusses enantiomer separation techniques for related amines .

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